molecular formula C10H19ClN2O3S B1383876 (4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride CAS No. 2173052-48-5

(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride

Cat. No.: B1383876
CAS No.: 2173052-48-5
M. Wt: 282.79 g/mol
InChI Key: GGWOVXIDFVFDHR-OULXEKPRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride is a nitrogen-containing heterocyclic compound. It features a unique structure that includes a thieno[3,4-b]pyrazine ring system with an isobutyryl group and a 6,6-dioxide moiety. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic methods include:

    Cyclization: This involves the formation of the thieno[3,4-b]pyrazine ring system through intramolecular cyclization reactions.

    Isobutyrylation: The isobutyryl group is introduced via acylation reactions using isobutyryl chloride in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the 6,6-dioxide moiety to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the thieno[3,4-b]pyrazine ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, in the presence of bases like triethylamine.

Major Products:

    Oxidation Products: Higher oxidation state derivatives.

    Reduction Products: Corresponding sulfides.

    Substitution Products: Functionalized thieno[3,4-b]pyrazine derivatives.

Scientific Research Applications

(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial, antiviral, and antifungal activities.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

  • (4aR,7aS)-1-propionyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
  • (4Ar,7as)-1-benzyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride

Comparison:

  • Structural Differences: The primary difference lies in the substituent groups attached to the thieno[3,4-b]pyrazine ring. For example, the isobutyryl group in (4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride versus the propionyl or benzyl groups in the similar compounds.
  • Biological Activity: These structural differences can lead to variations in biological activity, making each compound unique in its potential applications and effects.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3S.ClH/c1-7(2)10(13)12-4-3-11-8-5-16(14,15)6-9(8)12;/h7-9,11H,3-6H2,1-2H3;1H/t8-,9+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWOVXIDFVFDHR-OULXEKPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCNC2C1CS(=O)(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=O)N1CCN[C@@H]2[C@H]1CS(=O)(=O)C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
Reactant of Route 2
Reactant of Route 2
(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
Reactant of Route 3
Reactant of Route 3
(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
Reactant of Route 4
Reactant of Route 4
(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
Reactant of Route 5
(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
Reactant of Route 6
(4aR,7aS)-1-isobutyryloctahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.